REACTION_SMILES
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[CH3:25][OH:26].[Cl:22][CH2:23][Cl:24].[I+3:16]([O-:17])([O-:18])([O-:19])[O-:20].[N+:1](=[O:2])([O:3][CH2:4][CH:5]([CH2:6][CH2:7][CH2:8][CH2:9][OH:10])[O:11][N+:12](=[O:13])[O-:14])[O-:15].[Na+:21].[OH2:27].[OH2:28].[Ru:29]=[O:30]>>[N+:1](=[O:2])([O:3][CH2:4][CH:5]([CH2:6][CH2:7][CH2:8][C:9](=[O:10])[OH:17])[O:11][N+:12](=[O:13])[O-:14])[O-:15]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CO
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Name
|
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[O-][I+3]([O-])([O-])[O-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=[N+]([O-])OCC(CCCCO)O[N+](=O)[O-]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
|
Smiles
|
[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=[Ru]
|
Name
|
|
Type
|
product
|
Smiles
|
O=C(O)CCCC(CO[N+](=O)[O-])O[N+](=O)[O-]
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |